An In-Depth Technical Guide to 4-Amino-2-chloropyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 4-Amino-2-chloropyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast array of pyrimidine-based building blocks, 4-Amino-2-chloropyrimidine has emerged as a particularly versatile and valuable intermediate. Its strategic placement of amino and chloro functional groups allows for sequential, site-selective modifications, making it a powerful tool for constructing complex molecular architectures. This guide provides an in-depth analysis of 4-Amino-2-chloropyrimidine, covering its physicochemical properties, robust synthetic protocols, key applications in drug development, and essential safety and handling considerations for researchers.
Introduction and Physicochemical Profile
4-Amino-2-chloropyrimidine, identified by the CAS Number 7461-50-9 , is a light yellow crystalline solid at room temperature.[2] Its structure is characterized by a pyrimidine ring substituted with an amino group at the 4-position and a chlorine atom at the 2-position. This arrangement creates a molecule with distinct reactive sites, which is highly advantageous for synthetic chemists. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), while the amino group can be engaged in a variety of coupling reactions or serve as a key pharmacophoric feature.
The compound's utility is underscored by its role as a precursor in the development of targeted therapies, including antiviral and anticancer agents.[2] Its favorable reactivity and stability make it a reliable component in multi-step synthetic pathways.[2]
Table 1: Physicochemical Properties of 4-Amino-2-chloropyrimidine
| Property | Value | Source |
| CAS Number | 7461-50-9 | [2][3] |
| Molecular Formula | C₄H₄ClN₃ | [2][3] |
| Molecular Weight | 129.55 g/mol | [2][3] |
| Appearance | Light yellow crystal / Solid | [2] |
| Melting Point | 197-205 °C | [3] |
| Purity | ≥ 97-98% (typical) | [2][3] |
| SMILES String | Nc1ccnc(Cl)n1 | [3] |
| InChI Key | LPBDZVNGCNTELM-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrimidines is a well-established field, with numerous methods reported. For 4-Amino-2-chloropyrimidine, a common and scalable approach involves the transformation of a precursor like 2,4-diamino-6-hydroxypyrimidine. A generalized synthetic workflow is outlined below.
Experimental Protocol: Synthesis from 2,4-Diamino-6-hydroxypyrimidine
This protocol describes a two-step process to generate the target compound. The initial step is a chlorination reaction, followed by hydrolysis.
Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
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Reagents & Setup: Charge a reaction vessel with 2,4-diamino-6-hydroxypyrimidine (1 equivalent) and phosphorus oxychloride (POCl₃, excess). The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood.
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Reaction: Heat the mixture, typically to reflux, and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Causality: Phosphorus oxychloride serves as both the solvent and the chlorinating agent, effectively replacing the hydroxyl group with a chlorine atom to yield 2,4-diamino-6-chloropyrimidine.
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-
Work-up: After completion, the reaction mixture is cooled carefully. The excess POCl₃ is quenched by slowly adding the mixture to ice water. This is a highly exothermic step and requires careful control of the addition rate.
Step 2: Hydrolysis and Isolation
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Hydrolysis: The aqueous solution from the quenching step is heated to 90 °C. This step is crucial for hydrolyzing intermediates and ensuring the formation of the desired product.[4]
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Purification: The resulting precipitate, 2,4-diamino-6-chloropyrimidine, can be collected by filtration.[4] Further reactions can then be carried out to arrive at the final 4-Amino-2-chloropyrimidine structure, often involving selective deamination or other functional group manipulations.
Note: The direct synthesis can also start from other pyrimidine precursors. The chosen route often depends on the availability and cost of starting materials.
Workflow Visualization
Caption: A generalized workflow for the synthesis of 4-Amino-2-chloropyrimidine.
Applications in Drug Discovery and Agrochemicals
4-Amino-2-chloropyrimidine is a cornerstone intermediate for creating diverse molecular libraries targeting various diseases. Its utility stems from the differential reactivity of the C2-chloro and C4-amino groups.
Role as a Versatile Building Block
The chlorine at the C2 position is an excellent leaving group for SNAr reactions. This allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alcohols) to build complexity. The amino group at C4 can then be used for subsequent reactions, such as amide bond formation or as a hydrogen bond donor in receptor-ligand interactions. This sequential reactivity is fundamental to its application.
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Anticancer Agents: Pyrimidine derivatives are central to many kinase inhibitors and other anticancer drugs.[5] The 2,4-diaminopyrimidine core, readily accessible from 4-Amino-2-chloropyrimidine, is a privileged scaffold for targeting enzymes like Epidermal Growth Factor Receptor (EGFR).[1]
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Antiviral Therapeutics: The pyrimidine structure is a bioisostere for natural nucleobases, making it a key component in antiviral drug design.[1][2] 4-Amino-2-chloropyrimidine serves as a precursor for molecules that can interfere with viral replication processes.
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Agrochemicals: Beyond pharmaceuticals, this compound is used to formulate effective herbicides and fungicides, contributing to crop protection and enhanced agricultural yields.[2]
Illustrative Reaction Pathway
Caption: Sequential reaction logic for creating diverse pyrimidine derivatives.
Analytical Characterization
Ensuring the purity and identity of 4-Amino-2-chloropyrimidine is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for quality control.
Table 2: Analytical Methods for Characterization
| Method | Purpose | Expected Outcome |
| HPLC | Purity assessment and quantification. | A single major peak corresponding to the compound, with purity typically >98%. Mixed-mode chromatography can be effective for separating polar precursors and impurities.[6] |
| ¹H NMR | Structural confirmation. | Characteristic peaks and splitting patterns for the aromatic proton and the amino group protons. |
| ¹³C NMR | Structural confirmation. | Resonances corresponding to the four unique carbon atoms in the pyrimidine ring. |
| Mass Spec. | Molecular weight verification. | A molecular ion peak consistent with the calculated molecular weight (129.55 g/mol ). |
| GC | Purity assessment (for volatile derivatives). | Can be used to determine purity, often reported as ≥ 98% (GC).[2] |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Amino-2-chloropyrimidine is essential to ensure personnel safety.
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Hazard Classification: This compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is also harmful if swallowed.[8]
-
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Wash hands thoroughly after handling.[7]
-
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]
-
In all cases of exposure, seek medical advice/attention.[7]
-
-
Storage Conditions:
Conclusion
4-Amino-2-chloropyrimidine is more than a simple chemical intermediate; it is an enabling tool for innovation in pharmaceutical and agrochemical research. Its well-defined reactivity and structural features provide a reliable platform for the synthesis of novel, biologically active compounds. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this versatile building block to advance the frontiers of science and develop next-generation solutions for health and agriculture.
References
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AK Scientific, Inc. (n.d.). 4-Amino-2-chloropyrimidin-5-ol Safety Data Sheet. Retrieved from
- Fisher Scientific. (2023). Safety Data Sheet: 4-Amino-2-chloro-5-fluoropyrimidine.
- Thermo Fisher Scientific. (2012).
- Fisher Scientific. (2021).
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Amino-2-chloropyridine. Retrieved from [Link]
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Pavé, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
- Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. (2020). PubMed.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI.
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PubChem. (n.d.). 4-Amino-2-chloropyrimidine-5-carboxamide. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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